CDK4/Cyclin D1 Biochemical Potency: Comparable to the Most Potent CDK4/6 Inhibitors
In standardized Nanosyn biochemical kinase assays, 4-Ethyl-N-[1-(4-methylpyridine-2-carbonyl)cyclohexyl]benzamide (Patent Compound CC) inhibited CDK4/cyclin D1 with an IC50 of 1.60 nM [1]. This potency is within 2-fold of abemaciclib (IC50 2 nM) [2] and approximately 6–7 fold more potent than palbociclib (IC50 11 nM) [3] and ribociclib (IC50 10 nM) [4].
| Evidence Dimension | CDK4/cyclin D1 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 1.60 nM |
| Comparator Or Baseline | Abemaciclib: 2 nM; Palbociclib: 11 nM; Ribociclib: 10 nM |
| Quantified Difference | 1.25-fold less potent than abemaciclib; 6.9-fold more potent than palbociclib; 6.3-fold more potent than ribociclib |
| Conditions | Nanosyn biochemical fluorescence assay; recombinant CDK4/cyclin D1; ATP concentration not specified in BindingDB entry |
Why This Matters
Sub-5 nM CDK4 potency is a prerequisite for meaningful target engagement in cellular assays; this compound meets that threshold, positioning it alongside clinical-stage inhibitors for in vitro pharmacology studies.
- [1] BindingDB. BDBM253937: US9464092, CC; US9527857, CC. IC50: 1.60 nM (CDK4/cyclinD1). Assay by Nanosyn. View Source
- [2] Chen P, Lee NV, Hu W, et al. Mol Cancer Ther. 2016;15(10):2273-2281. Table 1: Abemaciclib CDK4/cyclin D1 IC50 = 2 nM. View Source
- [3] Fry DW, Harvey PJ, Keller PR, et al. Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991. Mol Cancer Ther. 2004;3(11):1427-1438. Palbociclib CDK4 IC50 = 11 nM. View Source
- [4] Kim S, Loo A, Chopra R, et al. Pre-clinical selectivity profile of the CDK4/6 inhibitor ribociclib. Mol Cancer Ther. 2017;16(7):1383-1393. Table 2: Ribociclib CDK4 IC50 = 10 nM. View Source
